Milbemycin A3 Oxime Exhibits 1.8-Fold Higher Systemic Clearance than Milbemycin A4 Oxime in Dogs
In a direct comparative study in dogs, Milbemycin Oxime A3 exhibited a 1.8-fold higher systemic clearance rate (Cls) compared to Milbemycin Oxime A4, leading to a significantly shorter terminal half-life [1]. This quantitative difference is critical for understanding the overall exposure profile of the combined drug product and for selecting the appropriate reference standard when developing or validating analytical methods.
| Evidence Dimension | Systemic Clearance (Cls) in Dogs |
|---|---|
| Target Compound Data | 75 ± 22 mL/h/kg |
| Comparator Or Baseline | Milbemycin Oxime A4: 41 ± 12 mL/h/kg |
| Quantified Difference | 1.8-fold higher clearance for A3 oxime |
| Conditions | Healthy dogs, single intravenous (IV) dose, plasma concentration measured by HPLC-UV |
Why This Matters
The higher clearance of A3 directly influences its shorter systemic persistence, which is a key consideration for analytical method validation, reference standard selection, and understanding the overall pharmacokinetic profile of the A3/A4 mixture.
- [1] Letendre L, et al. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs. J Vet Pharmacol Ther. 2017;40(1):35-43. View Source
